(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
®-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a unique bicyclic structure that combines a pyrrolo and pyrazinone ring, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions . Another approach involves the use of tandem reactions, where multiple steps occur in a single reaction vessel, enhancing efficiency and yield .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are utilized to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
®-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxo compounds, and reduced forms, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
®-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access . Additionally, it may modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Shares a similar bicyclic structure but differs in the position of nitrogen atoms.
Imidazo[1,2-a]pyrimidine: Another related compound with a different ring fusion pattern.
Pyrazolo[3,4-b]pyridine: Features a similar heterocyclic framework but with distinct reactivity and applications.
Uniqueness
®-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one stands out due to its unique combination of a pyrrolo and pyrazinone ring, offering distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and development .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(8aR)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C7H12N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h6H,1-5H2,(H,8,10)/t6-/m1/s1 |
InChI Key |
JBIHMFNMKHDTEE-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H]2C(=O)NCCN2C1 |
Canonical SMILES |
C1CC2C(=O)NCCN2C1 |
Origin of Product |
United States |
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